molecular formula C11H14N2O2S2 B1621038 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide CAS No. 261959-05-1

2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide

Cat. No.: B1621038
CAS No.: 261959-05-1
M. Wt: 270.4 g/mol
InChI Key: YTPFBADZNZQMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C11H14N2O2S2 It is known for its unique structure, which includes a 1,3-dithiolan ring attached to a phenoxy group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with chloroacetic acid to form 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol or disulfide.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or disulfides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the phenoxy and acetohydrazide moieties can form hydrogen bonds with various biological molecules, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dithiolan-2-yl)phenol: A precursor in the synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide.

    2-(4-Hydroxyphenyl)-1,3-dithiolane: A structurally similar compound with a hydroxyl group instead of the acetohydrazide moiety.

Uniqueness

This compound is unique due to the presence of both the dithiolan ring and the acetohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(1,3-dithiolan-2-yl)phenoxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c12-13-10(14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,11H,5-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPFBADZNZQMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372487
Record name 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261959-05-1
Record name 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide
Reactant of Route 2
2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide
Reactant of Route 3
2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide
Reactant of Route 5
2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide
Reactant of Route 6
2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.